4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine
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Overview
Description
4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine is a synthetic organic compound that belongs to the class of chloropyridines This compound is characterized by the presence of a piperidine ring substituted with a butan-2-yl group and a methoxy group attached to a chloropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps. One common approach is to start with the chloropyridine core and introduce the piperidine ring through nucleophilic substitution reactions. The butan-2-yl group can be introduced via alkylation reactions, and the methoxy group can be added through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloropyridines and piperidine derivatives, such as:
- 4-chloropyridine
- 4-methoxypyridine
- 1-(butan-2-yl)piperidine
Uniqueness
4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[(1-butan-2-ylpiperidin-4-yl)methoxy]-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-3-12(2)18-8-5-13(6-9-18)11-19-15-4-7-17-10-14(15)16/h4,7,10,12-13H,3,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSGZDGVFLUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)COC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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